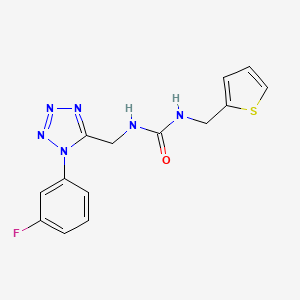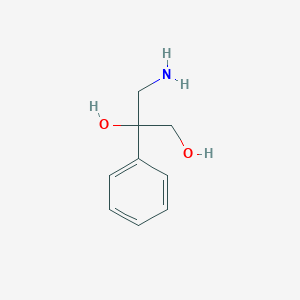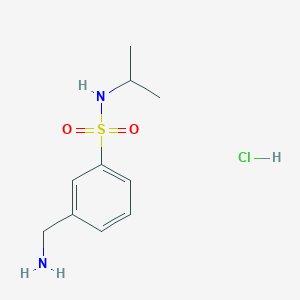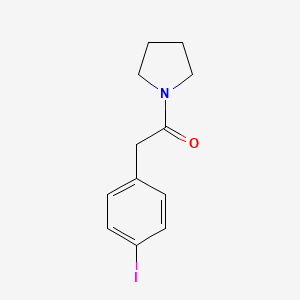
5-Bromo-2-chloro-4-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrClO2 . It is used as an intermediate in the synthesis of various pharmaceutical agents . It is also used to prepare benzodiazepine diones as Hdm2 antagonists .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, it can be prepared effectively in six steps from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . It is also the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H . The molecular weight of this compound is 201.017 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand . It is also a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 235.46 . The storage temperature for this compound is 4°C .科学的研究の応用
Environmental Chemistry
One application of related compounds includes the enrichment and detection of trace amounts of metal ions in water samples. For instance, a study by Fathi and Yaftian (2009) discusses the use of bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine as a modifier for octadecyl silica disks. This modification aids in the preconcentration of trace amounts of copper(II) ions, which are then eluted with nitric acid and determined using flame atomic absorption spectrometry. This method demonstrates the utility of bromo-substituted benzaldehydes in environmental monitoring and metal ion detection (Fathi & Yaftian, 2009).
Material Science
In material science, the chemical has been utilized in the synthesis of novel materials. For example, Jamain, Khairuddean, and Tay Guan-Seng (2020) reported the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. This study highlights the role of bromo-substituted benzaldehydes in developing materials with potential applications in liquid crystal displays and fire retardancy (Jamain, Khairuddean, & Tay Guan-Seng, 2020).
Biochemistry and Pharmaceutical Research
From a biochemistry perspective, the interaction of 5-bromo-2-hydroxybenzaldehyde with proteins and other biological molecules has been studied. Velzen (1984) used inelastic electron tunnelling spectroscopy to examine the reaction of 5-bromo-2-hydroxybenzaldehyde with monomolecular layers of silanes immobilized on aluminum oxide surfaces, revealing insights into biochemical bonding and molecular interaction mechanisms (Velzen, 1984).
Safety and Hazards
This compound is classified as dangerous. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gear, and handling in accordance with good industrial hygiene and safety procedures .
特性
IUPAC Name |
5-bromo-2-chloro-4-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOQNKGTMLGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)







![2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate](/img/structure/B2609837.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)
